3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid
Description
3-[(3-Carbamoylthiophen-2-yl)carbamoyl]propanoic acid is a heterocyclic carboxylic acid featuring a thiophene core substituted with a carbamoyl group at the 3-position. This moiety is linked via a urea-like carbamoyl bridge to a propanoic acid chain. The compound’s structure enables diverse reactivity, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-[(3-carbamoylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-8(15)5-3-4-16-9(5)11-6(12)1-2-7(13)14/h3-4H,1-2H2,(H2,10,15)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRFBNTQZATID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid typically involves the reaction of thiophene derivatives with carbamoylating agents under controlled conditions. One common method includes the reaction of 3-aminothiophene-2-carboxamide with a suitable propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amino derivatives of the compound
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have been shown to inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis in cancerous cells, making these compounds candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
Studies suggest that the compound may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis or other inflammatory diseases. The presence of the carbamoyl group is thought to contribute to these activities by modulating inflammatory pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceuticals or agricultural applications .
Pesticide Development
Due to its biological activity, there is potential for using this compound as a basis for developing new pesticides. The compound's ability to disrupt cellular processes in pests could lead to effective pest control solutions without the environmental impact associated with traditional pesticides .
Plant Growth Regulators
The compound may also serve as a plant growth regulator, enhancing growth or resistance to stress conditions in crops. Its application could improve agricultural productivity, particularly under adverse environmental conditions .
Polymer Synthesis
In materials science, thiophene derivatives are used in synthesizing conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in electronics and energy storage devices .
Nanomaterials Development
Research into nanomaterials has shown that compounds like this compound can be utilized in creating nanostructures with specific functionalities, such as drug delivery systems or sensors that respond to environmental stimuli .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | In vitro studies on cell lines | Induced apoptosis in various cancer cell lines; potential for drug development |
| Anti-inflammatory Effects | Animal models | Reduced inflammation markers; potential therapeutic applications |
| Pesticidal Properties | Field trials | Effective against common agricultural pests; environmentally friendly alternative |
| Conductive Polymers | Material synthesis | Enhanced conductivity and stability; applications in electronic devices |
Mechanism of Action
The mechanism of action of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of HIF prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway . By inhibiting these enzymes, the compound can stabilize HIF-α subunits, leading to increased expression of genes involved in adaptive responses to hypoxia.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators of this compound
- Structural Uniqueness : Unlike imidazole or coumarin-based analogs, the thiophene core offers planar aromaticity and electronic properties favorable for π-π stacking in drug design.
- Synthetic Flexibility : The carbamoyl bridge allows modular derivatization, enabling tuning of solubility and bioavailability.
Biological Activity
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₁N₂O₄S
- Molecular Weight : 227.26 g/mol
- CAS Number : 57159-62-3
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of carbamoylthiophene exhibit significant antibacterial activity against various strains, including resistant bacteria. The presence of the thiophene ring is thought to enhance membrane permeability, allowing better interaction with bacterial targets.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Cellular Uptake Enhancement : The structural properties facilitate enhanced cellular uptake, increasing efficacy against target cells.
Case Studies and Research Findings
Q & A
What are the established synthetic routes for 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid, and what coupling reagents are optimal for amide bond formation in its synthesis?
Basic Research Question
The synthesis typically involves sequential carbamoylations of the thiophene and propanoic acid moieties. A stepwise approach using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for amide bond formation due to its high efficiency in activating carboxylic acids. For example, coupling 3-carbamoylthiophen-2-amine with propanoic acid derivatives in anhydrous DMF or DCM, using DIPEA (N,N-diisopropylethylamine) as a base, achieves yields >70% under nitrogen atmosphere . Post-synthesis, purification via reverse-phase HPLC or silica-gel chromatography ensures removal of unreacted intermediates .
Which spectroscopic methods are most reliable for confirming the structural integrity of this compound, and how are data discrepancies addressed?
Basic Research Question
1H/13C NMR is critical for verifying the thiophene ring substitution pattern and carbamoyl linkages. Key signals include:
- δ 7.2–7.5 ppm (thiophene protons),
- δ 6.8–7.0 ppm (carbamoyl NH protons, exchangeable in D2O),
- δ 2.5–3.0 ppm (propanoic acid CH2 groups).
FT-IR confirms amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Discrepancies between calculated and observed molecular weights in HRMS may indicate incomplete deprotection or side reactions, necessitating repeat synthesis with stricter anhydrous conditions .
How do electronic effects of the thiophene carbamoyl substituents influence the compound's reactivity in nucleophilic acyl substitution reactions?
Advanced Research Question
The electron-withdrawing nature of the carbamoyl group on the thiophene ring increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. Comparative studies with non-carbamoylated thiophene analogs (e.g., 3-methylthiophene derivatives) show a ~30% increase in acylation rates due to reduced electron density at the reaction site. However, steric hindrance from the carbamoyl group may limit access to bulky nucleophiles, requiring optimization of solvent polarity (e.g., DMSO > DMF) to improve reaction kinetics .
What strategies are recommended for resolving low yields in the final coupling step during the synthesis of this compound?
Advanced Research Question
Low yields in the final amidation often arise from incomplete activation of the carboxylic acid or competing side reactions (e.g., oxazolone formation). Strategies include:
- Using a 1.2–1.5 molar excess of the carbamoylthiophene amine to drive the reaction.
- Replacing HATU with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for better stability in polar aprotic solvents.
- Introducing microwave-assisted synthesis (60–80°C, 30 min) to accelerate coupling. Post-reaction, acidifying the mixture to pH 3–4 precipitates the product, minimizing losses during extraction .
What chromatographic techniques are effective in purifying this compound, and how is purity assessed post-purification?
Basic Research Question
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates the target compound from byproducts. For non-polar impurities, silica-gel chromatography (ethyl acetate/hexane, 3:7) is preferred. Purity is validated via:
- HPLC-UV (>95% at 254 nm),
- DSC (differential scanning calorimetry) to confirm a single melting point (~180–185°C),
- Elemental analysis (C, H, N within ±0.3% of theoretical values) .
How can computational modeling predict the binding affinity of this compound with biological targets, and what are the limitations?
Advanced Research Question
Molecular docking (AutoDock Vina) and QSAR (quantitative structure-activity relationship) models predict interactions with enzymes like proteases or kinases. For example, the carbamoyl groups may form hydrogen bonds with catalytic residues (e.g., Ser195 in chymotrypsin-like proteases). Limitations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
